4-Methanesulfonyl-benzamidine hydrochloride
Overview
Description
4-Methanesulfonyl-benzamidine hydrochloride is a chemical compound known for its pharmaceutical applications. It is characterized by its methanesulfonyl and benzamidine functional groups. This compound is typically a white crystalline powder and is used in various scientific research fields due to its unique properties .
Preparation Methods
The synthesis of 4-Methanesulfonyl-benzamidine hydrochloride involves the reaction of 4-aminobenzamidine with methanesulfonyl chloride in the presence of a suitable base. This method ensures the formation of the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistency and efficiency in the production process.
Chemical Reactions Analysis
4-Methanesulfonyl-benzamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methanesulfonyl-benzamidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research indicates its potential use in developing therapeutic agents due to its unique chemical structure.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites and preventing their normal function . This inhibition can affect various biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
4-Methanesulfonyl-benzamidine hydrochloride can be compared with other similar compounds, such as benzamidine and its derivatives. . This uniqueness makes it a more versatile compound in scientific research.
Similar compounds include:
Benzamidine: Known for its use as a reversible competitive inhibitor of trypsin and other proteases.
4-Methylbenzylsulfonyl chloride: Another compound with sulfonyl functional groups used in various chemical reactions.
Properties
IUPAC Name |
4-methylsulfonylbenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSUEGIXYXLCIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202712 | |
Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-06-0 | |
Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5434-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5434-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamidine, p-(methylsulfonyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Methylsulfonylbenzamidine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX7Q989AYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research paper?
A1: The research focuses on developing a cost-effective and efficient method for synthesizing 4-Methanesulfonyl-benzamidine hydrochloride. The authors successfully synthesized the compound from 4-(methylsulfonyl)benzoic acid through a four-step reaction sequence involving SOCl2, aqueous NH3, POCl3, and NaOMe/NH4Cl. This method resulted in a final yield of 61.2% [].
Q2: What are the advantages of this new synthetic route compared to previous methods?
A2: The paper highlights three key advantages of their method: []
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